5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a piperidine moiety, and a thiophene sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Piperidine Derivatives: These compounds contain the piperidine moiety and are widely used in medicinal chemistry.
Thiophene Sulfonamides: These compounds contain the thiophene sulfonamide group and are known for their diverse biological activities.
Uniqueness
5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19ClN4O2S2 |
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Molecular Weight |
435.0 g/mol |
IUPAC Name |
5-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H19ClN4O2S2/c20-17-8-10-19(27-17)28(25,26)23-15-6-4-5-14(13-15)16-7-9-18(22-21-16)24-11-2-1-3-12-24/h4-10,13,23H,1-3,11-12H2 |
InChI Key |
TUMIEJFBARIDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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